molecular formula C8H12BrNO B3099887 4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole CAS No. 135510-62-2

4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B3099887
CAS No.: 135510-62-2
M. Wt: 218.09 g/mol
InChI Key: PSZCBAKOESJAAY-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole is a useful research compound. Its molecular formula is C8H12BrNO and its molecular weight is 218.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Coordination Chemistry of Oxazoline Ligands : Oxazoline ligands, such as 4,5-dihydro-1,3-oxazole derivatives, have been extensively used in transition metal-catalyzed asymmetric organic syntheses. Their versatility, straightforward synthesis, and modifiable chiral centers near donor atoms make them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

  • Synthesis of 2-Aryl-4-halomethyl-5-methyl-1,3-oxazoles : Research has developed efficient methods for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles, demonstrating high regioselectivity and moderate to good yields. These methods involve the reaction of 2-aryl-4,5-dimethyl-1,3-oxazoles with N-bromosuccinimide and N-chlorosuccinimide under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).

  • Regioselective Formation of 2,5-disubstituted Oxazoles : The reaction of 1-alkynes with acyl azides in the presence of specific catalysts leads to the formation of 2,5-oxazoles, offering a novel transformation in the realm of cycloaddition reactions (Cano, Álvarez, Nicasio, & Pérez, 2011).

  • Anionic Synthesis of Aromatic Carboxyl Functionalized Polymers : Oxazolyl compounds, including 4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole, have been utilized in the synthesis of functionally diverse polymers. These polymers are synthesized by the reaction of poly(styryl)lithium with oxazolyl compounds, leading to various functionalized polymers after subsequent chemical modifications (Summers & Quirk, 1996).

  • Syntheses of Aromatic Oxazolyl and Carboxyl Functionalized Polymers : Similarly, the use of 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in atom transfer radical polymerization reactions has been reported. This method produces well-defined α-oxazolyl functionalized polystyrene with narrow molecular weight distributions (Summers, Maseko, & Summers, 2013).

Properties

IUPAC Name

4-(3-bromopropyl)-3,5-dimethyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZCBAKOESJAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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